Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound’s molecular formula is C17H10F3NO, and it has a molecular weight of 301.26 g/mol . The presence of the trifluoromethyl group attached to the benzoyl moiety and the quinoline backbone contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone can be achieved through various methods. One common approach involves the reaction of 3-trifluoromethylbenzoyl chloride with quinoline in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other quinolone antibiotics . The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone can be compared with other quinoline and quinolone derivatives, such as:
Nalidixic acid: An early quinolone antibiotic with a similar mechanism of action but different structural features.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced potency and a broader spectrum of activity.
Mefloquine: An antimalarial drug with a quinoline backbone and distinct pharmacological properties
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
quinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)12-5-3-4-11(10-12)16(22)14-8-9-21-15-7-2-1-6-13(14)15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUDYUWGAFSONN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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